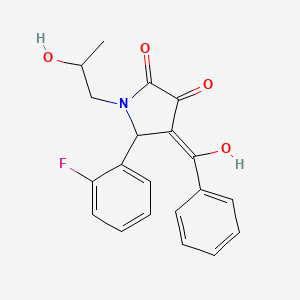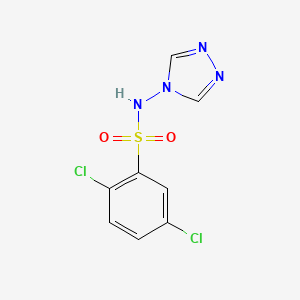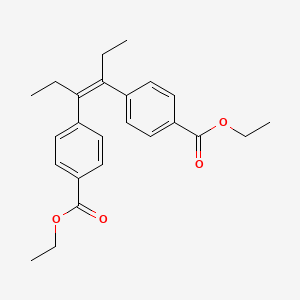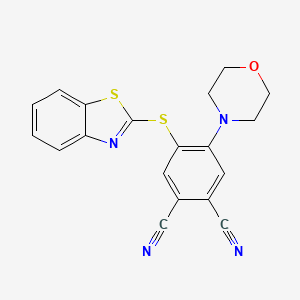![molecular formula C14H11N3O2 B11094072 [2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile](/img/structure/B11094072.png)
[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE is a complex organic compound with a unique structure that includes an indole ring, a malononitrile group, and oxopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE typically involves a multi-step process. One common method includes the reaction of isatin with malononitrile in the presence of a base, followed by the addition of acetone. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature, and the product is purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The malononitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the malononitrile group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in various substituted indole derivatives.
Scientific Research Applications
2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The malononitrile group can participate in electron transfer reactions, influencing cellular redox states. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE stands out due to its unique combination of functional groups. The presence of both an indole ring and a malononitrile group allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-[2-oxo-3-(2-oxopropyl)-1H-indol-3-yl]propanedinitrile |
InChI |
InChI=1S/C14H11N3O2/c1-9(18)6-14(10(7-15)8-16)11-4-2-3-5-12(11)17-13(14)19/h2-5,10H,6H2,1H3,(H,17,19) |
InChI Key |
GRPKWIRWYMIOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2NC1=O)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11094001.png)
![4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11094002.png)
![5,6',7'-tris(dimethylamino)-2',3'-dihydro-4H-spiro[naphthalene-1,1'-phenalen]-4-one](/img/structure/B11094010.png)
![Isopropyl {[formyl(methyl)amino]methyl}methylphosphinate](/img/structure/B11094023.png)

![1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 7-methyl-1-phenyl-5,5-bistrifluoromethyl-5,8-dihydro-](/img/structure/B11094037.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11094041.png)


![1,1',3,3'-tetramethyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11094056.png)

![4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11094083.png)

![2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide](/img/structure/B11094089.png)
